molecular formula C65H100N12O15 B12512205 [4-(2-{2-[3-amino-2-(2,5-dioxopyrrol-1-yl)propanamido]-3-methylbutanamido}-5-(carbamoylamino)pentanamido)phenyl]methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate

[4-(2-{2-[3-amino-2-(2,5-dioxopyrrol-1-yl)propanamido]-3-methylbutanamido}-5-(carbamoylamino)pentanamido)phenyl]methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate

Cat. No.: B12512205
M. Wt: 1289.6 g/mol
InChI Key: QJDGTZXZKQAVTL-UHFFFAOYSA-N
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Description

mDPR-Val-Cit-PAB-MMAE is a drug-linker conjugate used in antibody-drug conjugates (ADCs). It consists of a tubulin polymerization inhibitor, monomethyl auristatin E (MMAE), and an ADC linker composed of peptide Val-Cit-PAB. This compound is primarily used in cancer research and treatment due to its ability to target and kill cancer cells while minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mDPR-Val-Cit-PAB-MMAE involves multiple steps, starting with the preparation of the peptide linker Val-Cit-PAB. This linker is then conjugated to monomethyl auristatin E (MMAE) through a series of chemical reactions. The process typically involves the use of protecting groups to ensure the selective reaction of functional groups and the use of coupling agents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of mDPR-Val-Cit-PAB-MMAE follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in controlled environments to prevent contamination and degradation of the compound .

Chemical Reactions Analysis

Types of Reactions

mDPR-Val-Cit-PAB-MMAE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include modified versions of the original compound with altered functional groups. These modifications can affect the compound’s stability, solubility, and biological activity .

Scientific Research Applications

mDPR-Val-Cit-PAB-MMAE has a wide range of scientific research applications, including:

Mechanism of Action

mDPR-Val-Cit-PAB-MMAE exerts its effects by targeting cancer cells with high specificity. The antibody portion of the ADC recognizes and binds to specific antigens on the surface of cancer cells. Once bound, the ADC is internalized, and the linker is cleaved, releasing the MMAE payload inside the cancer cell. MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

mDPR-Val-Cit-PAB-MMAE is unique due to its specific linker composition, which provides improved stability and targeted delivery compared to other similar compounds. Its ability to selectively target cancer cells while minimizing damage to healthy cells makes it a valuable tool in cancer research and treatment .

Properties

Molecular Formula

C65H100N12O15

Molecular Weight

1289.6 g/mol

IUPAC Name

[4-[[2-[[2-[[3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C65H100N12O15/c1-15-39(8)55(48(90-13)33-51(80)76-32-20-24-46(76)57(91-14)40(9)58(82)69-41(10)56(81)43-21-17-16-18-22-43)74(11)63(87)53(37(4)5)73-62(86)54(38(6)7)75(12)65(89)92-35-42-25-27-44(28-26-42)70-59(83)45(23-19-31-68-64(67)88)71-61(85)52(36(2)3)72-60(84)47(34-66)77-49(78)29-30-50(77)79/h16-18,21-22,25-30,36-41,45-48,52-57,81H,15,19-20,23-24,31-35,66H2,1-14H3,(H,69,82)(H,70,83)(H,71,85)(H,72,84)(H,73,86)(H3,67,68,88)

InChI Key

QJDGTZXZKQAVTL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CN)N4C(=O)C=CC4=O

Origin of Product

United States

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